Methyl 4-iodo-2-nitrobenzoate
Overview
Description
Methyl 4-iodo-2-nitrobenzoate is an organic compound with the molecular formula C8H6INO4 It is a derivative of benzoic acid, where the benzene ring is substituted with an iodine atom at the 4-position and a nitro group at the 2-position, with a methyl ester functional group at the carboxyl position
Mechanism of Action
Mode of Action
Nitro compounds, which this compound is a part of, are known to undergo various reactions, including direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
Nitro compounds, in general, can participate in various biochemical reactions and pathways due to their reactivity . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . It is also known to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 4-iodo-2-nitrobenzoate. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the compound’s solubility in different solvents can affect its bioavailability and distribution in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-iodo-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate followed by iodination. The typical synthetic route includes:
Nitration: Methyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Iodination: The nitrated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as iodic acid, to introduce the iodine atom at the 4-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-iodo-2-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.
Reduction Products: The primary product is methyl 4-iodo-2-aminobenzoate.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
Methyl 4-iodo-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- Methyl 4-iodo-3-nitrobenzoate
- Methyl 2-iodo-4-nitrobenzoate
- Methyl 4-nitrobenzoate
Comparison:
- Methyl 4-iodo-2-nitrobenzoate vs. Methyl 4-iodo-3-nitrobenzoate: The position of the nitro group affects the compound’s reactivity and the types of reactions it undergoes.
- This compound vs. Methyl 2-iodo-4-nitrobenzoate: The position of the iodine atom influences the compound’s electronic properties and its suitability for specific synthetic applications.
- This compound vs. Methyl 4-nitrobenzoate: The presence of the iodine atom in this compound introduces additional reactivity, making it more versatile in synthetic chemistry.
Properties
IUPAC Name |
methyl 4-iodo-2-nitrobenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKIFDFIGLFMFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)I)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
791098-21-0 | |
Record name | methyl 4-iodo-2-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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